3-ethyl-4-methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

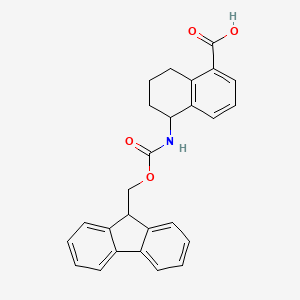

“3-ethyl-4-methyl-1H-pyrazol-5-amine” is an organic compound with the CAS Number: 91468-85-8 . It has a molecular weight of 125.17 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in oil form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, pyrazoles in general are involved in a variety of chemical reactions. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes affords highly substituted pyrazoles .Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 125.17 . More specific physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

A study by Ghaedi et al. (2015) demonstrated the use of pyrazole-5-amine derivatives, similar to 3-ethyl-4-methyl-1H-pyrazol-5-amine, in synthesizing new pyrazolo[3,4-b]pyridine products. This synthesis involved condensation with activated carbonyl groups, showcasing its utility in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).

Pharmaceutical Research

Titi et al. (2020) explored the synthesis of various pyrazole derivatives, including compounds structurally related to this compound. These compounds were characterized and studied for their antitumor, antifungal, and antibacterial properties, indicating the potential of such compounds in pharmaceutical research (Titi et al., 2020).

Antimicrobial and Antioxidant Studies

Şener et al. (2017) conducted a study on diazo dyes derived from pyrazolo[1,5-a]pyrimidine, which involve structures akin to this compound. These compounds exhibited significant antimicrobial activities against various bacteria and fungi, as well as notable antioxidant activities, highlighting their potential in developing antimicrobial and antioxidant agents (Şener et al., 2017).

Catalysis and Organic Synthesis

Research by Togni et al. (1996) on palladium-catalyzed asymmetric allylic amination using pyrazole ligands, similar to this compound, demonstrated the application of these compounds in catalysis. They found that these ligands can significantly influence the enantioselectivity and regioselectivity of the reaction, underscoring their importance in organic synthesis (Togni et al., 1996).

Metal Complex Synthesis

Esquius et al. (2000) synthesized new water-soluble pyrazolate rhodium(I) complexes using 3,5-dimethyl-4-aminomethylpyrazole ligands, which are structurally related to this compound. These complexes have potential applications in the field of organometallic chemistry and catalysis (Esquius et al., 2000).

High-Energy Density Materials

Ravi et al. (2010) investigated amino-, methyl-, and nitro-substituted pyrazoles, similar to this compound, as candidates for high-energy density materials. Their study focused on the detonation properties of these compounds, indicating their potential use in energetic materials (Ravi et al., 2010).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

5-ethyl-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-4(2)6(7)9-8-5/h3H2,1-2H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCURLGTSCHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)

![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706869.png)